Methyl 3-phenylpropionate - d4
Description
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Properties
CAS No. |
35656-87-2 |
|---|---|
Molecular Formula |
C10H8D4O2 |
Molecular Weight |
168.23 |
Purity |
95% min. |
Synonyms |
Methyl 3-phenylpropionate - d4 |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 3 Phenylpropionate D4
The synthesis of deuterated compounds such as Methyl 3-phenylpropionate-d4 involves the specific incorporation of deuterium (B1214612) atoms into the molecular structure. Various methods have been developed for the synthesis of deuterated phenylpropionic acids and their esters, primarily involving the reduction of unsaturated precursors or the direct exchange of hydrogen atoms.
One common and effective strategy is the reduction of a suitable precursor using a deuterium-donating reagent. For instance, 1-chloro-3-phenylpropane-l,1-d2 has been synthesized through the reduction of methyl 3-phenylpropionate (B1229125) with lithium aluminium deuteride (B1239839) (LiAlD4). cdnsciencepub.com This approach introduces deuterium at specific positions in the molecule. Similarly, deuterium-labelled 3-phenylpropionic acids can be obtained by the reduction of appropriate substrates like esters or aldehydes with LiAlD4. upb.ro
Another significant method is the catalytic hydrogenation of the double bond in cinnamic acid or its esters using deuterium gas (D2) in the presence of a catalyst. upb.ro Catalysts such as Ru(OAc)2-BINAP or deuterated Ni-Raney are employed in these reactions. upb.ro
Direct deuteration methods have also been explored. One such method involves the kinetic deuteration of 3-phenylpropionic acid with heavy water (D2O) and hydrochloric acid (HCl) in the presence of a homogenous K2PtCl4 catalyst. upb.ro However, a direct deuteration attempt on the sodium salt of methyl 3-phenylpropionate with D2O was found to be less successful, yielding a product with only 86% deuterium content. upb.roresearchgate.net This highlights the challenges in achieving high isotopic enrichment through direct exchange methods for this specific compound. upb.ro
A more recent approach for creating deuterated ketones from esters involves coupling with bis[(pinacolato)boryl]methane (B124671) and trapping with D2O. rsc.org This method has been successfully applied to a series of 3-phenylpropionate esters to produce CD2H-ketones with good purity and high selectivity for the di-deuterated product. rsc.org
Table 1: Comparison of Synthetic Methods for Deuterated Phenylpropionates
| Method | Reagents/Catalysts | Precursor | Key Feature |
|---|---|---|---|
| Reduction | Lithium Aluminium Deuteride (LiAlD4) | Methyl 3-phenylpropionate | High deuteration efficiency at specific sites. cdnsciencepub.comupb.ro |
| Catalytic Hydrogenation | Deuterium gas (D2), Ru(OAc)2-BINAP, deuterated Ni-Raney | Cinnamic acid or its esters | Hydrogenation of the carbon-carbon double bond. upb.ro |
| Kinetic Deuteration | D2O/HCl, K2PtCl4 | 3-Phenylpropionic acid | Homogeneous catalysis for H/D exchange. upb.ro |
| Direct Exchange | D2O on sodium salt | Methyl 3-phenylpropionate | Lower deuterium incorporation (86% D-content). upb.roresearchgate.net |
Isotopic Purity and Enrichment Assessment for Deuterated Compounds
The determination of isotopic purity is a critical parameter for deuterated compounds, as it defines the percentage of molecules that have been successfully labeled with deuterium (B1214612). nih.govrsc.orgrsc.org Several analytical techniques are employed to accurately assess isotopic enrichment and confirm the structural integrity of these compounds. rsc.orgrsc.org
High-Resolution Mass Spectrometry (HR-MS)
Electrospray ionization-high-resolution mass spectrometry (ESI-HRMS) is a powerful and widely used technique for characterizing the isotopic purity of deuterium-labeled compounds. nih.govresearchgate.net This method is based on distinguishing and quantifying the corresponding hydrogen/deuterium (H/D) isotopolog ions (D0, D1, D2...Dn). nih.gov The relative abundance of these ions in the mass spectrum allows for the calculation of the isotopic purity. nih.govresearchgate.net This approach is noted for its speed, high sensitivity, and very low sample consumption. nih.govresearchgate.net Coupling HRMS with liquid chromatography (LC-ESI-HR-MS) provides an even more robust strategy for evaluating both isotopic enrichment and structural integrity. rsc.orgrsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is another essential tool for the analysis of deuterated compounds.
Proton NMR (¹H-NMR): This technique can be used to determine the degree of deuteration by observing the disappearance or reduction in the intensity of the signal corresponding to the proton that has been replaced by a deuterium atom. upb.roresearchgate.net For example, a successful deuteration of 2,2-D2-3-phenylpropionic acid was confirmed by the absence of the ¹H-NMR signal for the CH2 group at the 2-position. upb.roresearchgate.net
Deuterium NMR (D-NMR): For highly deuterated compounds (e.g., >98% enrichment), conventional ¹H-NMR can be limited due to the very weak residual proton signals. sigmaaldrich.com D-NMR offers a direct and appealing alternative for both structure verification and enrichment determination in these cases. sigmaaldrich.com The chemical shifts in D-NMR are very similar to those in ¹H-NMR, making spectral interpretation straightforward. sigmaaldrich.com D-NMR can also be used to quantify the deuterium at labile positions, such as in -ND2 groups. sigmaaldrich.com
Table 2: Analytical Techniques for Isotopic Purity Assessment
| Technique | Principle | Advantages | Primary Application |
|---|---|---|---|
| LC-ESI-HR-MS | Separation by LC followed by ionization and high-resolution mass analysis of H/D isotopologs. nih.govrsc.org | High sensitivity, speed, low sample consumption, provides isotopic distribution. nih.govresearchgate.net | Quantitative assessment of isotopic enrichment and purity. rsc.orgrsc.org |
| ¹H-NMR | Measures the absence or attenuation of proton signals at deuterated sites. upb.roresearchgate.net | Provides positional information of deuteration. | Qualitative and semi-quantitative assessment of deuteration. researchgate.net |
| D-NMR | Directly observes the deuterium nuclei. sigmaaldrich.com | Excellent for highly enriched compounds (>98%), confirms structure, can quantify labile deuterons. sigmaaldrich.com | Structural verification and enrichment determination of highly deuterated compounds. sigmaaldrich.com |
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| Methyl 3-phenylpropionate (B1229125) |
| Methyl 3-phenylpropionate-d4 |
| 3-Phenylpropionic acid |
| 2,2-D2-3-phenylpropionic acid |
| 1-chloro-3-phenylpropane-l,1-d2 |
| Lithium aluminium deuteride (B1239839) (LiAlD4) |
| Cinnamic acid |
| Methyl cinnamate |
| Deuterium oxide (D2O) |
| Hydrochloric acid (HCl) |
| bis[(pinacolato)boryl]methane (B124671) |
| Ethyl 3-(4-bromophenyl)-3-oxopropanoate |
| Enrofloxacin |
| Enrofloxacin-D5 |
| Benzofuranone derivative (BEN-d2) |
| Tamsulosin-d4 (TAM-d4) |
| Oxybutynin-d5 (OXY-d5) |
| Eplerenone-d3 (EPL-d3) |
| Propafenone-d7 (PRO-d7) |
| Aniline-d7 |
| Methyl meth-d3-acrylate |
| DL-Phenylalanine-d5 |
Advanced Analytical Applications of Methyl 3 Phenylpropionate D4
Mass Spectrometry-Based Quantitative Analysis
In the field of mass spectrometry (MS), quantification of analytes in complex mixtures is often challenged by instrumental variability and matrix effects. Stable isotope-labeled internal standards are the gold standard for overcoming these issues, and Methyl 3-phenylpropionate-d4 is an exemplary reagent for the quantification of its non-labeled counterpart.
Methyl 3-phenylpropionate-d4 is an ideal internal standard for quantitative assays using Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). An ideal internal standard should mimic the chemical and physical properties of the analyte as closely as possible. By replacing four hydrogen atoms with deuterium (B1214612), Methyl 3-phenylpropionate-d4 has a molecular weight that is four Daltons higher than the native compound, allowing it to be easily distinguished by the mass spectrometer.
However, its structural similarity ensures that it behaves almost identically to the unlabeled analyte during sample preparation, chromatography, and ionization. In both LC and GC, deuterated standards co-elute with the analyte, meaning they experience the same chromatographic conditions and enter the mass spectrometer's ion source at the same time. This co-elution is critical for compensating for variations in injection volume, ionization efficiency, and potential analyte degradation during analysis. The use of a stable isotope-labeled standard like Methyl 3-phenylpropionate-d4 is therefore a cornerstone of developing robust and reliable quantitative methods.
Matrix effects are a significant challenge in quantitative MS analysis, particularly when analyzing samples with complex compositions such as biological fluids, environmental extracts, or food products. These effects arise from co-eluting compounds from the sample matrix that can either suppress or enhance the ionization of the target analyte, leading to inaccurate and imprecise results.
The most effective way to correct for these matrix effects is through the use of a stable isotope-labeled internal standard that co-elutes with the analyte. Because Methyl 3-phenylpropionate-d4 has nearly identical physicochemical properties to the analyte, it is affected by matrix components in the same way. Any suppression or enhancement of the ion signal will affect both the analyte and the internal standard to the same degree. Consequently, the ratio of the analyte signal to the internal standard signal remains constant and accurate, even when the absolute signal intensities fluctuate. This normalization process effectively cancels out the impact of matrix effects, leading to a significant enhancement in analytical precision and accuracy.
Table 1: Mitigation of Matrix Effects Using a Deuterated Internal Standard
This table illustrates how the analyte/internal standard ratio remains stable across different sample matrices, correcting for ion suppression or enhancement.
| Sample Matrix | Analyte Signal (Arbitrary Units) | IS (d4) Signal (Arbitrary Units) | Analyte/IS Ratio | Matrix Effect |
| Pure Solvent | 100,000 | 102,000 | 0.98 | None |
| Plasma Extract | 45,000 | 46,000 | 0.98 | Ion Suppression |
| Urine Extract | 155,000 | 158,000 | 0.98 | Ion Enhancement |
| Wastewater | 21,000 | 21,500 | 0.98 | Severe Suppression |
Isotope Dilution Mass Spectrometry (IDMS) is a definitive quantitative technique recognized as a primary ratio method by metrological institutes. It provides the highest level of accuracy and traceability for chemical measurements. The methodology relies on the addition of a known amount of an isotopically enriched standard, such as Methyl 3-phenylpropionate-d4, to the sample.
In an IDMS workflow, the deuterated standard is spiked into the sample and allowed to equilibrate, ensuring it is subjected to the exact same sample preparation steps as the endogenous analyte. The sample is then analyzed by MS, and the ratio of the signal from the natural analyte to that of the isotopically labeled standard is measured. Since the amount of the added standard is known, this ratio allows for the precise calculation of the analyte's concentration in the original sample. This method is exceptionally robust because the final measurement depends only on the isotope ratio, not on the absolute signal intensity or the efficiency of sample recovery.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Systems
The use of deuterated compounds is also fundamental to Nuclear Magnetic Resonance (NMR) spectroscopy, where they serve critical roles in both structural elucidation and the study of molecular dynamics.
In ¹H NMR spectroscopy, complex molecules can produce crowded spectra with overlapping signals, making unambiguous structural assignment difficult. Selective deuteration, as in Methyl 3-phenylpropionate-d4, is a powerful technique for spectral simplification. The substitution of a proton (¹H) with a deuteron (B1233211) (²H) removes its signal from the ¹H NMR spectrum because the deuterium nucleus resonates at a completely different frequency.
By comparing the ¹H NMR spectrum of Methyl 3-phenylpropionate (B1229125) with that of its d4 analog, chemists can definitively assign signals corresponding to the deuterated positions. This simplification helps in resolving signal overlap and aids in the interpretation of complex spin-spin coupling patterns, which are essential for determining molecular structure and stereochemistry.
Furthermore, direct detection of the deuterium nucleus via ²H NMR spectroscopy provides a sensitive probe of the local electronic environment at the labeled site. The chemical shift of the deuterium signal can provide complementary structural information. While ²H NMR is less sensitive than ¹H NMR, it offers a clear window into specific molecular sites without background interference from other protons.
Deuterium NMR is a premier technique for investigating molecular dynamics on the picosecond to nanosecond timescale. The deuterium nucleus has a nuclear spin of I=1 and thus possesses an electric quadrupole moment. Its relaxation in an NMR experiment is dominated by the quadrupolar mechanism, which is a highly efficient process that is exquisitely sensitive to the rate and anisotropy of molecular tumbling.
By measuring the spin-lattice (T₁) and spin-spin (T₂) relaxation times of the deuterium signals in Methyl 3-phenylpropionate-d4, researchers can extract detailed information about its rotational dynamics. These measurements can reveal how the molecule tumbles in solution, whether its motion is isotropic (the same in all directions) or anisotropic, and how these dynamics change in different chemical environments. For instance, if Methyl 3-phenylpropionate-d4 binds to a larger molecule or enters a more viscous medium, its motion will slow down, leading to predictable changes in its ²H NMR relaxation parameters. This makes the compound a valuable probe for studying intermolecular interactions and the microenvironment in complex systems.
Table 2: Hypothetical ²H NMR Relaxation Data for Methyl 3-phenylpropionate-d4
This table shows how relaxation times can reflect changes in molecular dynamics in different environments.
| Environment | T₁ Relaxation Time (ms) | T₂ Relaxation Time (ms) | Implied Molecular Motion |
| Low-Viscosity Solvent (e.g., Acetone) | 500 | 480 | Fast, Isotropic Tumbling |
| High-Viscosity Solvent (e.g., Glycerol) | 150 | 100 | Slow, Restricted Tumbling |
| Bound to a Macromolecule | 80 | 20 | Very Slow, Anisotropic Motion |
Methyl-Specific Labeling for Advanced NMR Applications
Deuterium labeling in specific molecular positions, such as in Methyl 3-phenylpropionate-d4, offers significant advantages in nuclear magnetic resonance (NMR) spectroscopy. The substitution of protons (¹H) with deuterium (²H or D) simplifies complex ¹H NMR spectra and provides a means for detailed structural elucidation and quantitative analysis.
In the ¹H NMR spectrum of a deuterated compound, the signals corresponding to the positions where protons have been replaced by deuterium disappear. For Methyl 3-phenylpropionate-d4, where the four protons on the ethyl group's alpha and beta carbons to the phenyl ring are substituted, the corresponding signals in the ¹H NMR spectrum would be absent. This selective silencing of signals can be instrumental in assigning peaks in complex molecules.
Furthermore, deuterium substitution induces small but measurable changes in the chemical shifts of neighboring nuclei, known as isotope shifts. In ¹³C NMR, carbons directly bonded to deuterium will show a characteristic multiplet signal due to C-D coupling and will be shifted slightly upfield. Carbons further away from the site of deuteration may also experience smaller upfield shifts, an effect that can be transmitted through several bonds. rsc.org This phenomenon can aid in the assignment of carbon signals in intricate spectra.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Methyl 3-phenylpropionate and Methyl 3-phenylpropionate-d4
| Atom | Methyl 3-phenylpropionate ¹H Chemical Shift (ppm) | Methyl 3-phenylpropionate-d4 ¹H Chemical Shift (ppm) (Predicted) | Methyl 3-phenylpropionate ¹³C Chemical Shift (ppm) | Methyl 3-phenylpropionate-d4 ¹³C Chemical Shift (ppm) (Predicted) |
| C=O | - | - | ~173 | ~173 |
| O-CH₃ | ~3.67 (s) | ~3.67 (s) | ~51.5 | ~51.5 |
| Ph-CH₂ | ~2.95 (t) | Absent | ~35.9 | Shifted upfield, multiplet |
| CH₂-C=O | ~2.62 (t) | Absent | ~30.9 | Shifted upfield, multiplet |
| Phenyl C1 | - | - | ~140.7 | ~140.7 |
| Phenyl C2, C6 | ~7.2-7.3 (m) | ~7.2-7.3 (m) | ~128.4 | ~128.4 |
| Phenyl C3, C5 | ~7.2-7.3 (m) | ~7.2-7.3 (m) | ~128.3 | ~128.3 |
| Phenyl C4 | ~7.2-7.3 (m) | ~7.2-7.3 (m) | ~126.2 | ~126.2 |
Note: Predicted shifts for the d4 compound are based on general principles of deuterium isotope effects on NMR spectra. Actual values may vary slightly.
Chromatographic Separations Coupled with Deuterium Detection
Methyl 3-phenylpropionate-d4 is frequently employed as an internal standard in quantitative analyses using chromatographic methods. Its chemical properties are nearly identical to the non-deuterated analyte, but its mass is different, allowing for its distinct detection by a mass spectrometer.
In gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), deuterated compounds like Methyl 3-phenylpropionate-d4 are ideal internal standards. They co-elute very closely with their non-deuterated counterparts, meaning they experience similar matrix effects and potential losses during sample preparation and injection. nih.gov
A known amount of the deuterated standard is added to a sample before processing. The ratio of the analyte's response to the internal standard's response is then used for quantification. This ratiometric measurement corrects for variations in injection volume, derivatization efficiency, and instrument response.
Deuterated compounds often exhibit slightly shorter retention times in GC compared to their non-deuterated analogs. nih.govreddit.com This "isotope effect" is due to the slightly different physicochemical properties imparted by the heavier deuterium atoms. nih.gov The mass spectrum of Methyl 3-phenylpropionate-d4 will show a molecular ion peak (M+) that is 4 m/z units higher than that of the unlabeled compound. The fragmentation pattern will also be altered, reflecting the presence and location of the deuterium atoms.
Table 2: Gas Chromatography and Mass Spectrometry Data for Methyl 3-phenylpropionate and Predicted Data for Methyl 3-phenylpropionate-d4
| Parameter | Methyl 3-phenylpropionate | Methyl 3-phenylpropionate-d4 (Predicted) |
| Molecular Weight | 164.20 g/mol nih.gov | 168.23 g/mol |
| Kovats Retention Index (non-polar column) | ~1246-1278 nih.govnist.gov | Slightly lower than the non-deuterated compound |
| Molecular Ion (m/z) | 164 nih.gov | 168 |
| Key Fragment Ions (m/z) | 104, 91, 105, 77 nih.gov | 108, 92 or 93, 109, 77 |
Note: Predicted data for the d4 compound is based on established principles of isotope effects in GC-MS. The Kovats index is a measure of retention time relative to n-alkanes.
Similar to its role in GC, Methyl 3-phenylpropionate-d4 serves as an excellent internal standard in liquid chromatography (LC), especially when coupled with tandem mass spectrometry (LC-MS/MS). The use of stable isotope-labeled internal standards is considered the gold standard for quantitative bioanalysis due to their ability to compensate for matrix effects, which are often more pronounced in LC-MS than in GC-MS. nih.gov
In LC-MS/MS, specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) are monitored for both the analyte and the internal standard. This highly selective detection method minimizes interferences from the sample matrix. The near-identical chromatographic behavior of the deuterated standard and the analyte ensures that they experience the same ion suppression or enhancement effects, leading to highly accurate and precise quantification. nih.gov
While deuterated compounds often co-elute with their non-deuterated analogs in reversed-phase LC, slight separations can sometimes be observed. reddit.com The selection of appropriate MRM transitions is crucial for method development to ensure that there is no cross-talk between the analyte and internal standard channels.
Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters for the Analysis of Phenylpropanoids using a Deuterated Internal Standard
| Parameter | Analyte (e.g., a Phenylpropanoid) | Internal Standard (e.g., Methyl 3-phenylpropionate-d4) |
| Precursor Ion (m/z) | [M+H]⁺ or [M-H]⁻ | [M+H]⁺ or [M-H]⁻ (M+4) |
| Product Ion 1 (m/z) | Specific fragment ion | Corresponding fragment ion (may be shifted by +4 or less) |
| Product Ion 2 (m/z) | Qualifier fragment ion | Corresponding qualifier fragment ion |
| Collision Energy (eV) | Optimized for analyte fragmentation | Optimized for internal standard fragmentation |
| Retention Time | Dependent on LC conditions | Nearly identical to the analyte |
Note: Specific m/z values and collision energies need to be empirically determined for the specific analyte and mass spectrometer used.
Mechanistic and Tracer Studies Utilizing Methyl 3 Phenylpropionate D4
Elucidation of Biochemical Reaction Mechanisms
Deuterium-labeled compounds like Methyl 3-phenylpropionate-d4 are instrumental in elucidating the intricate details of biochemical reaction mechanisms. The presence of deuterium (B1214612) atoms can influence reaction rates and provide a means to track the movement of atoms through a reaction sequence.
The Kinetic Isotope Effect (KIE) is a change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. The magnitude of the KIE can provide valuable information about the rate-determining step of a reaction and the nature of the transition state. For instance, a large KIE is often observed in reactions where a carbon-hydrogen bond is broken in the rate-determining step.
While specific KIE studies on Methyl 3-phenylpropionate-d4 are not extensively documented, research on structurally similar compounds provides a strong indication of its potential applications. For example, a significant intrinsic KIE of 7.3 ± 2 was observed in the metabolism of p-xylene (B151628) by P450(BM-3), indicating that C-H bond cleavage is a key part of the reaction mechanism. nih.gov Similarly, a large KIE of 12.8 was reported for the hydrogen-transfer reaction from ascorbic acid to 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl 3-oxide (PTIO˙), suggesting quantum mechanical tunneling may play a role. rsc.org
In a hypothetical study involving the enzymatic hydroxylation of Methyl 3-phenylpropionate-d4, the observation of a significant KIE would suggest that the cleavage of a C-D bond is a rate-limiting step. The table below illustrates hypothetical KIE values and their potential mechanistic interpretations.
| Hypothetical Reaction | Observed kH/kD | Potential Mechanistic Interpretation |
| Enzymatic hydroxylation at the benzylic position | > 2 | C-H bond cleavage is part of the rate-determining step. |
| Ester hydrolysis | ~ 1 | C-H bonds are not broken in the rate-determining step. |
| Aromatic ring oxidation | > 1.5 | Aromatic C-H bond activation is involved in the rate-determining step. |
This table presents hypothetical data for illustrative purposes.
Isotopically labeled compounds are invaluable for tracing the path of a substrate through a series of biochemical reactions. By using Methyl 3-phenylpropionate-d4, researchers can follow the deuterium label to identify the various metabolic products formed. This is particularly useful in complex biological systems where multiple reactions may occur simultaneously.
For example, in a study of the elimination reactions of 3-phenylpropyltrimethylammonium (B1216647) iodide, a compound structurally related to Methyl 3-phenylpropionate (B1229125), deuterium labeling was crucial in distinguishing between different reaction pathways. researchgate.net The use of a deuterated substrate allowed researchers to determine that the 1,3-elimination reaction proceeded through a carbanion intermediate. researchgate.net
In a similar vein, if Methyl 3-phenylpropionate-d4 were introduced into a biological system, mass spectrometry could be used to detect and identify metabolites that retain the deuterium label. This would provide direct evidence of the metabolic transformations that the parent compound undergoes.
Applications in Metabolic Pathway Research
The use of stable isotope tracers is a cornerstone of modern metabolic research. Methyl 3-phenylpropionate-d4 can be employed to map metabolic pathways and quantify the flow of metabolites through these pathways.
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions in a biological system. nih.gov By introducing a labeled substrate like Methyl 3-phenylpropionate-d4 and monitoring the incorporation of the label into various metabolites over time, researchers can construct a detailed map of metabolic fluxes. nih.gov
A study on the phenylpropanoid pathway in potato tuber tissue demonstrated the utility of stable isotope-labeled tracers and LC-MS to quantify metabolic flux. nih.gov In that study, L-phenyl-d(5)-alanine was used as a tracer to determine the formation and conversion rates of N-p-coumaroyloctopamine and chlorogenic acid. nih.gov
A similar approach could be applied using Methyl 3-phenylpropionate-d4 to investigate its metabolism in a given organism. By measuring the rate of disappearance of the labeled parent compound and the rate of appearance of labeled metabolites, the flux through different metabolic pathways can be determined. The table below shows hypothetical flux data from such an experiment.
| Metabolite | Rate of Formation (nmol/g/h) | Rate of Conversion (nmol/g/h) |
| 3-Phenylpropionic acid-d4 | 5.2 | 3.1 |
| Cinnamic acid-d3 | 1.8 | 0.9 |
| Benzoic acid-d2 | 0.5 | Not detected |
This table presents hypothetical data for illustrative purposes.
The use of isotopically labeled compounds can also lead to the discovery of previously unknown metabolites and metabolic intermediates. nih.gov The unique isotopic signature of the labeled compound makes it easier to distinguish its metabolites from the background of endogenous molecules in a complex biological sample. nih.gov
By exposing a biological system to Methyl 3-phenylpropionate-d4 and analyzing the resulting mixture of compounds using high-resolution mass spectrometry, it is possible to identify new molecules that contain the deuterium label. This approach has been successfully used in various metabolomics studies to uncover novel metabolic pathways and biomarkers. nih.gov
Environmental Fate and Transport Research
Deuterium-labeled compounds can be used as tracers to study various environmental processes, including:
Biodegradation: By monitoring the disappearance of the labeled compound and the appearance of labeled degradation products in soil or water samples, the rate and pathway of biodegradation can be determined. epa.gov
Sorption: The extent to which a compound binds to soil or sediment particles can be quantified by measuring the partitioning of the labeled compound between the solid and aqueous phases.
Transport: The movement of a compound through the environment, such as leaching through soil into groundwater, can be tracked using the isotopic label. cdc.govuio.no
Tracing Degradation Pathways in Environmental Matrices
No studies were found that used Methyl 3-phenylpropionate-d4 to trace degradation pathways in environmental matrices. Therefore, no data on its specific breakdown products, the rates of degradation, or the influence of different environmental conditions (e.g., aerobic vs. anaerobic) on its degradation can be provided.
Assessment of Compound Mobility and Transformation in Ecosystems
There is no available research on the use of Methyl 3-phenylpropionate-d4 to assess its mobility and transformation in ecosystems. Consequently, information regarding its potential for leaching in soil, transport in water systems, or bioaccumulation and biotransformation within organisms is not available.
Applications in Chemical Biology and Advanced Materials Research
Probing Enzyme-Substrate Interactions and Catalysis
The use of deuterated substrates like Methyl 3-phenylpropionate-d4 is a cornerstone in the study of enzyme kinetics and mechanisms. The replacement of hydrogen with deuterium (B1214612) at specific positions can lead to a kinetic isotope effect (KIE), a change in the rate of a chemical reaction upon isotopic substitution. chem-station.com This effect is a sensitive probe for determining the rate-limiting step of an enzymatic reaction and for characterizing the structure of transition states. nih.govrsc.org
In the context of enzymes that metabolize esters, such as esterases and lipases, Methyl 3-phenylpropionate-d4 can be employed to understand the intricacies of substrate binding and the catalytic cycle. For instance, if the deuteration is at a position where a C-H bond is broken or significantly perturbed during the rate-determining step, a primary KIE will be observed. The magnitude of this KIE can provide insights into the geometry of the transition state and the degree of bond cleavage.
While specific studies on Methyl 3-phenylpropionate-d4 are not extensively documented in publicly available literature, the principles of using deuterated analogs are well-established. For example, studies on other enzyme systems have demonstrated the power of this approach. Research on L-phenylalanine dehydrogenase utilized deuterium labeling to investigate the mechanisms of oxidative deamination and reductive amination, revealing that the cleavage of a C-D bond was the rate-determining step in the oxidative deamination of L-tyrosine. icm.edu.pl Similarly, inverse solvent isotope effects have been observed in enzyme-catalyzed reactions, providing diagnostic information about reaction mechanisms. mdpi.com
Table 1: Hypothetical Kinetic Isotope Effect Data for Enzyme-Catalyzed Hydrolysis
| Substrate | Rate Constant (k_H) (s⁻¹) | Rate Constant (k_D) (s⁻¹) | Kinetic Isotope Effect (k_H/k_D) |
| Methyl 3-phenylpropionate (B1229125) | 1.0 | - | - |
| Methyl 3-phenylpropionate-d4 | - | 0.85 | 1.18 |
This table presents hypothetical data to illustrate the concept of a primary kinetic isotope effect in an enzyme-catalyzed hydrolysis reaction. A k_H/k_D value greater than 1 suggests that the C-H(D) bond is being broken in the rate-limiting step of the reaction.
Investigating Chemical Reaction Kinetics and Thermodynamics
Beyond enzymatic studies, Methyl 3-phenylpropionate-d4 is a valuable tool for investigating the kinetics and thermodynamics of fundamental chemical reactions. The study of ester hydrolysis, a classic reaction in organic chemistry, can be significantly enhanced by the use of isotopically labeled substrates. britannica.comwikipedia.orgresearchgate.net
By monitoring the reaction rates of the deuterated versus the non-deuterated ester, chemists can deduce detailed information about the reaction mechanism, such as the nature of the transition state and the involvement of specific bonds in the rate-determining step. For example, in a base-catalyzed hydrolysis (saponification), if deuteration is at the α-carbon to the carbonyl group, a secondary KIE might be observed, providing information about changes in hybridization at that carbon in the transition state.
Thermodynamic studies of deuterated compounds, such as those performed on deuterated phospholipids, have shown that isotopic substitution can influence molecular stability and interactions. nih.gov While direct thermodynamic data for Methyl 3-phenylpropionate-d4 is scarce, the principles from these studies can be extrapolated. The subtle differences in bond lengths and vibrational frequencies due to deuterium substitution can lead to measurable differences in enthalpy and entropy of reaction, providing a deeper understanding of the energetic landscape of chemical transformations. A study on the electrochemical esterification in Baijiu provided thermodynamic and kinetic insights into ester formation and hydrolysis. mdpi.com
Table 2: Illustrative Thermodynamic Parameters for Ester Hydrolysis
| Compound | ΔH (kJ/mol) | ΔS (J/mol·K) | ΔG (kJ/mol) |
| Methyl 3-phenylpropionate | -20.5 | 15.2 | -25.0 |
| Methyl 3-phenylpropionate-d4 | -20.8 | 14.9 | -25.2 |
This table provides illustrative thermodynamic data to show potential subtle differences upon deuteration. The changes, though small, can be significant in detailed mechanistic studies.
Development of Multifunctional Probes and Labels
The incorporation of stable isotopes like deuterium into molecules is a fundamental strategy for creating probes and labels for various analytical and imaging techniques. nih.gov Methyl 3-phenylpropionate-d4 can serve as an internal standard in mass spectrometry-based analyses, allowing for precise quantification of its non-deuterated counterpart in complex biological or environmental samples.
Furthermore, the development of multifunctional probes often involves the integration of a reporter group (like a fluorophore) and a recognition element. While Methyl 3-phenylpropionate-d4 itself is not fluorescent, its core structure can be chemically modified to incorporate fluorescent moieties. Recent advancements in small-molecule fluorescent probes, including those based on single benzene (B151609) rings, highlight the potential for developing compact and minimally disruptive imaging agents. ed.ac.uk The deuteration would provide an additional, silent channel of information, detectable by techniques like NMR or mass spectrometry, creating a multimodal probe.
The field of chemical biology increasingly relies on such sophisticated tools to unravel cellular processes. nih.gov The design of deuterated phenylpropionic acid derivatives as potent and long-acting agonists for free fatty acid receptor 1 demonstrates the utility of deuteration in modifying the pharmacokinetic profiles of bioactive molecules, a strategy that could be applied to develop probes with enhanced stability and longevity in biological systems. nih.gov
Future Perspectives and Methodological Innovations
Emerging Deuteration Technologies
The synthesis of deuterated molecules is moving beyond traditional methods, with a focus on achieving higher selectivity, efficiency, and sustainability. rsc.org These emerging technologies are crucial for creating complex isotopically labeled compounds like Methyl 3-phenylpropionate-d4, which can be used as internal standards in analytical chemistry or as tools to study metabolic pathways. thalesnano.com
Recent progress includes the development of novel catalytic systems and energy sources to facilitate hydrogen-deuterium (H-D) exchange. Photochemical methods, for instance, utilize visible light to induce deuteration under mild conditions, offering a sustainable approach for late-stage modification of complex molecules. rsc.org Another innovative strategy is the use of flow synthesis methods combined with microwave technology, which can improve reaction efficiency and production throughput for deuterated aromatic compounds. tn-sanso.co.jp Metal-free catalysis, using reagents like tris(pentafluorophenyl)borane (B72294) with deuterium (B1214612) oxide, provides a regioselective method for deuterating aromatic compounds under mild conditions. tcichemicals.com Furthermore, biocatalysis is emerging as a powerful tool, employing enzymes to achieve high site- and stereoselectivity in deuterium incorporation, which is often difficult to accomplish with traditional chemical synthesis. researchgate.net
These advanced methods allow for precise, site-specific deuteration, which is critical for applications such as mechanistic studies and the development of metabolically stabilized drugs. osaka-u.ac.jpbrightspec.comnih.gov
Table 1: Comparison of Emerging Deuteration Technologies
| Technology | Deuterium Source | Key Features | Advantages |
|---|---|---|---|
| Photochemical Deuteration | Deuterium oxide (D₂O) or other deuterated solvents | Uses visible light as an energy source. rsc.org | Mild reaction conditions; high functional group tolerance; sustainable. rsc.org |
| Flow Synthesis with Microwaves | Deuterium oxide (D₂O) | Combines continuous flow reactors with microwave heating. tn-sanso.co.jp | Increased throughput and reaction efficiency; improved process control. tn-sanso.co.jp |
| Metal-Free Catalysis | Deuterium oxide (D₂O) | Employs catalysts like tris(pentafluorophenyl)borane. tcichemicals.com | Avoids heavy metal contamination; offers high regioselectivity. tcichemicals.com |
| Biocatalysis | Deuterium oxide (D₂O) | Utilizes purified enzymes or whole-cell systems. researchgate.netwisc.edu | High site-selectivity and stereoselectivity; environmentally benign. researchgate.netwisc.edu |
| Copper-Catalyzed Deconstructive Deuteration | Deuterium oxide (D₂O) | Uses a copper catalyst and a traceless activating group to achieve site-specific and degree-controlled deuteration. nih.gov | Redox-neutral; broad functional group tolerance; allows for mono-, di-, and tri-deuteration at specific sites. nih.gov |
Integration with Multi-Omics Approaches in Systems Biology
In systems biology, which aims to comprehensively understand complex biological processes, the integration of multiple "omics" disciplines (genomics, proteomics, metabolomics) is essential. rsc.org Deuterated compounds like Methyl 3-phenylpropionate-d4 play a critical role in this integration, particularly as internal standards for quantitative mass spectrometry-based metabolomics. clearsynth.com
Metabolomics, the large-scale study of small molecules, often suffers from analytical variability introduced during sample preparation and instrument operation. isolife.nl Stable isotope-labeled internal standards, which are chemically identical to their corresponding analytes but have a different mass, are considered the gold standard for correcting these variations. researchgate.net By adding a known quantity of a deuterated standard, such as Methyl 3-phenylpropionate-d4, to a sample, researchers can accurately quantify the corresponding endogenous metabolite, Methyl 3-phenylpropionate (B1229125). clearsynth.com This process, known as stable isotope dilution, significantly improves the precision and reliability of quantitative data. isolife.nl
Accurate quantification is fundamental for building robust multi-omics models. For example, by correlating precise metabolite data with proteomic and transcriptomic data, researchers can gain deeper insights into metabolic pathway regulation and how it is affected by disease or environmental stimuli. rsc.orgnih.gov The use of stable isotope labeling extends to proteomics as well, with techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) enabling quantitative comparisons of protein expression levels. pharmiweb.comnih.gov The precision afforded by deuterated standards in metabolomics is therefore a key enabler for constructing comprehensive and accurate systems biology models.
Table 2: Role of Deuterated Compounds in Multi-Omics Research
| Omics Field | Application of Deuterated Compounds | Contribution to Systems Biology |
|---|---|---|
| Metabolomics | Used as internal standards (e.g., Methyl 3-phenylpropionate-d4) for accurate quantification via mass spectrometry. clearsynth.comisolife.nl | Provides highly accurate metabolite concentration data, crucial for metabolic flux analysis and pathway modeling. nih.gov |
| Proteomics | Employed in metabolic labeling techniques (e.g., SILAC) to quantify protein abundance and turnover. pharmiweb.comnih.gov | Enables quantitative analysis of protein expression changes, linking genetic information to cellular function. |
| Integrated Multi-Omics | Facilitates the reliable correlation of quantitative metabolomic and proteomic datasets. rsc.org | Allows for the construction of comprehensive models that describe the interactions between genes, proteins, and metabolites within a biological system. nih.gov |
Advancements in Analytical Instrumentation for Deuterated Compounds
The analysis of deuterated compounds requires sophisticated instrumentation capable of distinguishing between isotopologues and determining the precise location and extent of deuterium incorporation. nih.gov Continuous advancements in analytical technologies, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, have enhanced the characterization of molecules like Methyl 3-phenylpropionate-d4.
High-resolution mass spectrometry (HRMS) is a primary tool for analyzing deuterated compounds, offering the ability to determine isotopic purity by distinguishing between the H/D isotopolog ions. nih.gov Techniques like electrospray ionization (ESI) coupled with HRMS provide rapid and accurate characterization. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the specific sites of deuteration within a molecule. While ¹H NMR can show the absence of a signal where a proton has been replaced by deuterium, ²H (Deuterium) NMR directly detects the deuterium nuclei, confirming the effectiveness and location of the labeling. wikipedia.orghuji.ac.ilyoutube.com Although deuterium NMR generally has lower resolution than proton NMR, it is highly specific for this purpose. wikipedia.orghuji.ac.il A novel method combining quantitative ¹H NMR and ²H NMR has been shown to provide even more accurate determination of isotopic abundance than classical NMR or MS methods alone. nih.gov
A more recent innovation is Molecular Rotational Resonance (MRR) spectroscopy, which provides an exceptionally high-resolution analysis of isotopomers. MRR can unambiguously identify the structural identity and percent composition of a complex mixture of deuterated molecules, a task that can be challenging for MS and NMR. brightspec.comacs.org
Table 3: Analytical Techniques for Characterizing Deuterated Compounds
| Technique | Principle | Information Provided | Strengths |
|---|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Measures mass-to-charge ratio with high accuracy, separating ions of slightly different masses. nih.gov | Isotopic purity; confirmation of deuterium incorporation; quantification using isotope dilution. clearsynth.comnih.gov | High sensitivity; rapid analysis. nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. ²H NMR specifically detects deuterium nuclei. wikipedia.orgstudymind.co.uk | Site-specific location of deuterium atoms; extent of deuteration; structural confirmation. wikipedia.orgnih.gov | Unambiguous determination of label position; non-destructive. youtube.com |
| Molecular Rotational Resonance (MRR) Spectroscopy | Measures the absorption of microwave radiation by gas-phase molecules, which is dependent on the molecule's moments of inertia. acs.org | Precise structural identity of different isotopomers; highly accurate isotopic composition in a mixture. brightspec.comacs.org | Unparalleled resolution for distinguishing isomers and isotopomers; requires very small sample quantities. brightspec.com |
Q & A
Q. What are the key structural and isotopic considerations when synthesizing Methyl 3-phenylpropionate - d4 for metabolic tracer studies?
this compound is a deuterated analog of methyl hydrocinnamate, where four hydrogen atoms are replaced with deuterium. Synthesis typically involves deuterium exchange at specific positions (e.g., β-hydrogens in the propionate chain) to ensure isotopic purity . Researchers must validate isotopic incorporation using nuclear magnetic resonance (NMR) or mass spectrometry (MS), as incomplete deuteration can skew metabolic flux analyses .
Q. How can researchers ensure the stability of this compound in experimental storage and handling?
Stability is influenced by storage conditions (e.g., inert atmosphere, low temperature) and solvent choice. For example, deuterated esters are prone to hydrolysis in aqueous environments. Pre-experimental validation via gas chromatography (GC) or liquid chromatography (LC) under simulated storage conditions is critical to confirm integrity .
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
Stable isotope dilution assays (SIDA) coupled with LC-MS/MS are preferred. Deuterated analogs serve as internal standards to correct for matrix effects. Calibration curves must span physiologically relevant concentrations (e.g., 0.1–100 µM), and extraction efficiency should be validated using spike-recovery experiments .
Advanced Research Questions
Q. How does deuteration affect the kinetic parameters of this compound in enzymatic assays compared to its non-deuterated form?
Deuterium isotope effects (DIEs) can alter reaction rates due to changes in bond dissociation energy. For instance, in esterase-mediated hydrolysis, deuteration at β-positions may reduce kcat/KM by 2–5 fold, as observed in analogous deuterated esters . Researchers should perform Michaelis-Menten kinetics under controlled pH and temperature to quantify DIEs.
Q. What methodologies resolve contradictions in stability constants for Metal-3-phenylpropionate - d4 complexes across studies?
Discrepancies in stability constants (e.g., log K values for Cu<sup>2+</sup> complexes) may arise from solvent polarity or ionic strength variations. Potentiometric titrations in standardized media (e.g., 50% aqueous dioxane, I = 0.1 M NaClO4) and UV-difference spectroscopy can harmonize data . For example, ternary complexes with Cu(2,2'-bipyridyl)<sup>2+</sup> show log Kst ≈ 0.9 ± 0.3, consistent across methods .
Q. How can this compound be applied to elucidate gut microbiota-host co-metabolism in metabolomics studies?
As a tracer, it can track microbial conversion to phenylpropionate derivatives (e.g., 3-(3-hydroxyphenyl)propionate) via β-oxidation. Combining germ-free and colonized mouse models with <sup>2</sup>H-labeled MS/MS allows mapping host-microbe metabolic cross-talk. Recent studies link phenylpropionate metabolism to ACSM2A variants, highlighting genotype-specific flux differences .
Data Analysis and Contradiction Management
Q. What statistical approaches mitigate batch effects in metabolomic datasets involving this compound?
Batch correction tools (e.g., ComBat) normalize technical variability in MS data. For isotopic tracers, researchers should apply dilution-adjusted normalization to account for deuterium loss during sample preparation . Contradictions in pathway activity scores often arise from confounding factors (e.g., diet); stratification by covariates (e.g., fecal microbiota composition) improves reproducibility .
Q. How do researchers validate the absence of isotopic scrambling in this compound during long-term in vivo experiments?
Post-experiment MS/MS fragmentation analysis verifies deuterium retention at specific positions. For example, comparing m/z ratios of fragments (e.g., [M+H]<sup>+</sup> ions) before and after administration detects scrambling. Complementary <sup>1</sup>H-NMR of excreted metabolites (e.g., deuterated hippurate) provides additional validation .
Safety and Compliance
Q. What protocols ensure safe handling of this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
